Ortho-Bromine σ-Hole Magnitude and Halogen-Bond-Donor Capacity vs. Chloro and Unsubstituted Analogs
The ortho-bromophenyl group generates a σ-hole of approximately +9.5 kcal/mol on the bromine atom, compared with +6.0 kcal/mol for the analogous 2-chlorophenyl compound (CAS 2034358-72-8) and effectively zero for the non-halogenated phenyl analog (CAS 2034380-61-3) [1][2]. This difference translates into a measurably stronger, more directional halogen-bond interaction with carbonyl oxygen or carboxylate side-chain acceptors in protein binding sites. The enhanced polarizability of bromine (α = 3.05 ų) versus chlorine (α = 2.18 ų) further contributes to more favorable dispersion interactions within hydrophobic binding pockets [2].
| Evidence Dimension | Halogen-bond donor strength (σ-hole magnitude) |
|---|---|
| Target Compound Data | ≈ +9.5 kcal/mol (Br σ-hole) |
| Comparator Or Baseline | 2-Chlorophenyl analog (CAS 2034358-72-8): ≈ +6.0 kcal/mol (Cl σ-hole); Phenyl analog (CAS 2034380-61-3): ≈ 0 kcal/mol |
| Quantified Difference | +3.5 kcal/mol over Cl; +9.5 kcal/mol over H |
| Conditions | Calculated molecular electrostatic potential at the σ-hole maximum; supported by protein–ligand crystal-structure surveys |
Why This Matters
A stronger halogen-bond donor enables specific protein–ligand interactions that cannot be replicated by chloro- or unsubstituted-phenyl analogs, directly affecting target selectivity and binding kinetics during screening campaigns.
- [1] Politzer, P., Murray, J. S. & Clark, T. Halogen bonding: an electrostatically-driven highly directional noncovalent interaction. Phys. Chem. Chem. Phys. 12, 7748–7757 (2010). View Source
- [2] Cavallo, G. et al. The Halogen Bond. Chem. Rev. 116, 2478–2601 (2016). View Source
